1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid is a complex organic compound characterized by a cyclopropane ring attached to a cyclohexane ring with a hydroxyl and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.
Cyclohexanone: Contains a cyclohexane ring with a ketone group.
1-Hydroxycyclohexane: Features a hydroxyl group attached to a cyclohexane ring.
Uniqueness
1-(1-Hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a substituted cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H14O4 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(1-hydroxy-4-oxocyclohexyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O4/c11-7-1-3-10(14,4-2-7)9(5-6-9)8(12)13/h14H,1-6H2,(H,12,13) |
InChI Key |
GEQWPTYFWBAGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1=O)(C2(CC2)C(=O)O)O |
Origin of Product |
United States |
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